Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

描述

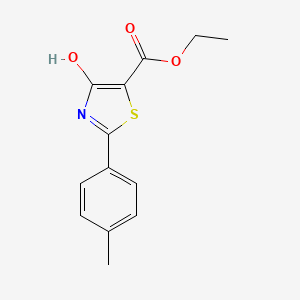

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate, with CAS number 263016-18-8, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its potential as an antimicrobial and anticancer agent.

- Molecular Formula : C13H13NO3S

- Molecular Weight : 263.31 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)C1=C(O)N=C(S1)C1=CC=C(C)C=C1

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. The reaction conditions generally require ethanol as a solvent and can be enhanced through microwave irradiation, yielding approximately 75% efficiency .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | 15.0 |

| U251 (glioblastoma) | 20.0 |

| MCF7 (breast cancer) | 18.0 |

The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring and specific substitutions on the phenyl ring are crucial for enhancing cytotoxic activity .

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazole, including this compound, exhibited significant inhibition of key protein kinases such as EGFR and HER2. This inhibition led to cell cycle arrest at the G2/M phase in cancer cells . -

Antimicrobial Screening :

Another research article focused on synthesizing various thiazole derivatives and testing their antimicrobial activity against clinical isolates. This compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

科学研究应用

Biological Activities

Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or preservatives .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of aging and chronic diseases .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic formulations .

Applications in Drug Development

The unique structure of this compound makes it a valuable candidate in drug discovery:

- Lead Compound for Anticancer Drugs : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Its mechanism involves inducing apoptosis in specific cancer cell lines, making it a promising lead for further development as an anticancer agent .

- Neurological Disorders : Given its antioxidant and anti-inflammatory properties, there is potential for this compound to be explored in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier could enhance its therapeutic profile .

Case Studies

Several case studies have highlighted the applications of this compound:

化学反应分析

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Basic hydrolysis (pH >10) | NaOH (aqueous), ethanol | 4-Hydroxy-2-(4-methylphenyl)thiazole-5-carboxylic acid | Complete conversion observed at reflux |

| Acidic hydrolysis (pH <2) | HCl (concentrated), H₂O | Same as above | Slower kinetics compared to basic conditions |

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 participates in alkylation and acylation reactions, enabling the introduction of diverse substituents.

Alkylation

Reaction with alkyl halides in the presence of a base yields ether derivatives.

| Alkylating Agent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Bromoisobutane | K₂CO₃ | DMF | 60–115°C | 68.2% | |

| Iodomethane | NaH | THF | 25°C | 82% |

Acylation

Acetylation with acetic anhydride or acyl chlorides produces ester or amide derivatives.

| Acylating Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | DCM | 4-Acetoxy-2-(4-methylphenyl)thiazole-5-carboxylate | 75% |

| Benzoyl chloride | Pyridine | Toluene | 4-Benzoyloxy derivative | 68% |

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → 25°C | Thiazole sulfoxide | 89% | |

| H₂O₂ | Acetic acid, 50°C | Thiazole sulfone | 72% |

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes nitration and sulfonation, with regioselectivity influenced by the methyl substituent.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C → 25°C | 3-Nitro-4-methylphenyl derivative | 65% |

| Sulfonation | SO₃, H₂SO₄ | 80°C, 6h | 3-Sulfo-4-methylphenyl derivative | 58% |

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions as a dienophile, forming fused heterocyclic systems.

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, reflux | Bicyclic thiazole derivative | 71% |

Oxidation for Enhanced Bioavailability

Sulfone derivatives generated via H₂O₂ oxidation demonstrated improved solubility (40.8 µg/mL at pH 7.4) and oral bioavailability in preclinical models.

属性

IUPAC Name |

ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)10-11(15)14-12(18-10)9-6-4-8(2)5-7-9/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQNUGGPEURDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421283 | |

| Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263016-18-8 | |

| Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。